molecular formula C15H13N3O3S B2773277 Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421531-35-2

Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2773277
CAS No.: 1421531-35-2
M. Wt: 315.35
InChI Key: YOPWXZVSMGWLSR-UHFFFAOYSA-N
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Description

Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a complex organic compound that features a unique combination of isoxazole, azetidine, and thiazole rings

Mechanism of Action

Target of Action

The primary target of Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is BRD4 , a member of the Bromodomain and Extra-Terminal motif (BET) family . BRD4 plays a key role in the regulation of gene transcription and has been identified as an attractive target for cancer treatment .

Mode of Action

This compound interacts with BRD4, effectively binding to it . This binding inhibits the expression levels of oncogenes including c-Myc and CDK6 . The compound’s interaction with BRD4 can also block cell cycle progression at the G0/G1 phase and induce cell apoptosis .

Biochemical Pathways

The compound’s interaction with BRD4 affects the transcription of key genes such as Bcl-2, c-Myc, and CDK6 . These genes play essential roles in the proliferation and cell cycle progression of tumor cells . Therefore, the expression of these key oncogenes can be inhibited through the displacement of BRD4 from chromatin .

Pharmacokinetics

Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The compound shows remarkable anti-proliferative activity against certain cells, such as MV4-11 cells . It concentration-dependently inhibits the expression levels of oncogenes including c-Myc and CDK6 . Furthermore, it blocks cell cycle progression at the G0/G1 phase and induces cell apoptosis .

Chemical Reactions Analysis

Types of Reactions

Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can introduce hydroxyl or carbonyl groups, while reduction can lead to the formation of saturated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties.

Properties

IUPAC Name

[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-9-3-2-4-12-13(9)17-15(22-12)20-10-7-18(8-10)14(19)11-5-6-16-21-11/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPWXZVSMGWLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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